5-Bromo-2-iodotoluene (CAS 116632-39-4) is a specialized dihalogenated building block characterized by a toluene core substituted with an iodine atom at the sterically hindered 2-position and a bromine atom at the 5-position . It is primarily procured for its distinct C-I and C-Br bond reactivity differential, which enables highly controlled, sequential palladium-catalyzed cross-coupling reactions [1]. With a boiling point of approximately 263 °C and a density of 2.08 g/mL, this clear, pale liquid acts as a critical precursor for complex biaryls, pharmaceutical intermediates, and advanced organic materials where precise spatial arrangement of substituents is mandatory .
Substituting 5-bromo-2-iodotoluene with cheaper homohalogenated analogs, such as 2,5-dibromotoluene, fundamentally compromises synthetic regiocontrol [1]. In 2,5-dibromotoluene, the two C-Br bonds possess similar electronic reactivity, but the 5-position is significantly less sterically hindered than the 2-position, which is adjacent to the methyl group. Consequently, direct cross-coupling or lithiation of 2,5-dibromotoluene preferentially occurs at the 5-position or yields intractable mixtures of regioisomers [2]. By utilizing 5-bromo-2-iodotoluene, the intrinsic, faster oxidative addition rate of the C-I bond completely overrides the steric penalty of the 2-position [3]. This forces the initial coupling to occur exclusively at the ortho-methyl site, preserving the 5-bromo position for subsequent derivatization and eliminating costly downstream isomeric purification[1].
In the synthesis of biaryl pharmaceutical intermediates, 5-bromo-2-iodotoluene demonstrates exceptional chemoselectivity during palladium-catalyzed Suzuki couplings. When reacted with phenylboronic acid, the C-I bond undergoes selective oxidative addition, yielding the 2-aryl-5-bromotoluene intermediate in 79% yield without functionalizing the C-Br bond [1]. In contrast, attempting sequential functionalization with alternative precursors via traditional methods (e.g., Gomberg-Bachmann-Hey reaction) results in modest yields (≤40%) due to competing reactions and poor regiocontrol [1].
| Evidence Dimension | Yield of regioselective ortho-aryl intermediate |
| Target Compound Data | 79% yield (clean single-site coupling at C-I) |
| Comparator Or Baseline | Alternative non-iodinated precursors (≤40% yield via Gomberg-Bachmann-Hey) |
| Quantified Difference | ~2x increase in yield of the target regioisomer |
| Conditions | Pd(OAc)2, PPh3, Na2CO3, aqueous acetone, reflux |
Procurement of this specific dihalide directly translates to higher throughput and reduced purification overhead in the synthesis of asymmetric biaryl scaffolds.
The methyl group in the toluene core creates significant steric hindrance at the 2-position. In standard 2,5-dibromotoluene, metalation and cross-coupling inherently favor the less hindered 5-position, often exhibiting a >97:3 preference for the unhindered site during selective transmetalation [1]. 5-Bromo-2-iodotoluene leverages the lower bond dissociation energy of the C-I bond to completely override this steric bias. The iodine atom ensures that oxidative addition occurs exclusively at the sterically hindered 2-position, leaving the 5-position intact for later-stage functionalization[2].
| Evidence Dimension | Site of initial functionalization |
| Target Compound Data | 100% initial reaction at the sterically hindered 2-position (C-I bond) |
| Comparator Or Baseline | 2,5-dibromotoluene (>97:3 preference for the less hindered 5-position) |
| Quantified Difference | Complete reversal of regioselectivity from the 5-position to the 2-position |
| Conditions | Palladium-catalyzed cross-coupling or selective metalation |
This compound is the only viable choice when a synthetic route requires immediate functionalization adjacent to the methyl group while preserving a para-halogen for subsequent steps.
5-Bromo-2-iodotoluene is engineered for sequential, multi-step cross-coupling workflows. During initial couplings, the C-I bond reacts rapidly at mild temperatures, while the C-Br bond remains completely inert [1]. This kinetic differentiation allows the 5-bromo position to be cleanly preserved for a second, distinct cross-coupling step requiring higher temperatures or different catalysts. Using homohalogenated equivalents like 2,5-dibromotoluene fails to provide this kinetic window, leading to symmetric di-coupling or statistical mixtures of mono- and di-substituted products that complicate downstream processability .
| Evidence Dimension | Kinetic differentiation of halogen reaction sites |
| Target Compound Data | Distinct activation profiles allowing 100% sequential mono-functionalization |
| Comparator Or Baseline | 2,5-dibromotoluene (identical activation profiles for both sites) |
| Quantified Difference | Elimination of statistical di-substitution mixtures during the first coupling step |
| Conditions | Standard Pd-catalyzed sequential cross-coupling environments |
Buyers synthesizing complex asymmetric molecules can execute two distinct coupling reactions in sequence without changing the core scaffold, drastically simplifying the synthetic route.
5-Bromo-2-iodotoluene is a highly efficient starting material for synthesizing MMP-3 inhibitors, such as UK-370,106. The compound's regioselectivity allows for the precise installation of an aryl group at the sterically hindered 2-position via Suzuki coupling, followed by subsequent elaboration at the 5-position, ensuring high overall yields of the required asymmetric biaryl scaffold [1].
In the structure-based design of macrocyclic coagulation Factor VIIa inhibitors, this compound serves as a crucial building block. Its distinct C-I and C-Br reactivity enables sequential cross-coupling and hydroboration-oxidation sequences, allowing chemists to selectively build complex macrocyclic architectures that properly occupy the S1, S2, and S3 pockets of the enzyme [2].
For advanced materials science, specifically the synthesis of ferromagnetic organic polymers, 5-bromo-2-iodotoluene is utilized to precisely control the architecture of the polymer backbone. The iodine position is selectively coupled with sterically demanding radical precursors (e.g., Grignard reagents via nickel catalysis), while the bromine position is preserved for later conversion into a vinyl group via Wittig chemistry, enabling the synthesis of highly conjugated, defect-free polyradicals[3].
Irritant